![molecular formula C8H15NO B1315181 (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one CAS No. 5782-56-9](/img/structure/B1315181.png)
(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one
Overview
Description
(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one, also known as 1-dimethylaminomethyl-4-methylpent-1-en-3-one, is a chemical compound with a variety of applications in scientific research. It is a highly reactive compound that can be used in organic synthesis and as a reagent in chemical reactions. This compound is an important intermediate in the synthesis of many pharmaceuticals, including antifungal agents, antibiotics, and anti-cancer drugs. It is also used in the synthesis of polymers and dyes.
Scientific Research Applications
Heterocyclic Synthesis
One significant application of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one is in the synthesis of heterocyclic compounds. Al-Shiekh et al. (2004) demonstrated the utility of this compound in generating a range of new azolotriazine, pyrazolo[3,4-d]pyridazine, isoxazolo[3,4-d]pyridazine, azolopyrimidine, and pyridine derivatives through conventional heat and microwave irradiation methods (Al-Shiekh, El‐Din, Hafez, & Elnagdi, 2004).
Structural Studies
The structural properties of derivatives of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one have also been explored. For example, Šimůnek et al. (2003) investigated the structure of the azo coupling product of 4-dimethylaminopent-3-en-2-one and benzenediazonium-tetrafluoroborate using X-ray analysis and NMR spectra, revealing insights into the molecular conformation and stability of the product (Šimůnek, Bertolasi, Lyčka, & Macháček, 2003).
Reaction Mechanism and Kinetics
Research has also focused on the reaction mechanisms and kinetics involving (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one. Pleier et al. (2003) studied the intra- and intermolecular hydrogen bonds formed by 1-aryl-3-(dimethylamino)prop-2-en-1-ones, highlighting the electron-donating effects of terminal dimethylamino groups and their role as excellent proton acceptors (Pleier, Herdtweck, Mason, & Thiel, 2003).
Material Science and Optical Applications
In the field of material science, (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one derivatives have shown potential in developing materials with interesting optical properties. Rahulan et al. (2014) synthesized a derivative and investigated its nonlinear optical properties, demonstrating the compound's potential in optical device applications due to its saturable and reverse saturable absorption behavior (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
properties
IUPAC Name |
(E)-1-(dimethylamino)-4-methylpent-1-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(2)8(10)5-6-9(3)4/h5-7H,1-4H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNDLIOPBBBDGL-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505220 | |
Record name | (1E)-1-(Dimethylamino)-4-methylpent-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one | |
CAS RN |
5782-56-9 | |
Record name | (1E)-1-(Dimethylamino)-4-methylpent-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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